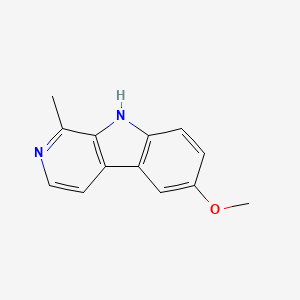

6-Methoxyharman

Descripción

Investigations in Parkinson's Disease Models

The β-carboline harmine (B1663883), a structurally related alkaloid, is also found in plants used in traditional medicine and has been investigated for its potential in neurological disorders. dmt-nexus.me The exploration of harmine and its derivatives provides a basis for understanding the possible mechanisms of action for related compounds like 6-Methoxyharman in the context of neuroprotection.

Prospects for Alzheimer's Disease Treatment via Cholinesterase Inhibition

A significant area of investigation for this compound is its potential role in managing Alzheimer's disease. Studies have shown that salts of 6-hydroxyharman and this compound act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This inhibition is a key therapeutic strategy in Alzheimer's disease, as it increases the levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and cognitive function. The inhibitory activity of these compounds is reported to be comparable to that of established drugs like galantamine, physostigmine, and rivastigmine, suggesting a promising avenue for further research. researchgate.net

Oncological Research and Potential Cytotoxic Mechanisms

The anticancer potential of β-carboline alkaloids, particularly harmine and its derivatives, has been a focus of extensive research. d-nb.info Harmine has demonstrated potent anti-proliferative and cytotoxic properties against a variety of cancer cell lines, including those of the lung, liver, colon, and breast. oncotarget.comcabidigitallibrary.org Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and cell cycle arrest. d-nb.infocabidigitallibrary.org

Research into harmine derivatives has shown that modifications to the β-carboline structure can enhance antitumor activity and reduce neurotoxicity. d-nb.infooncotarget.com For instance, introducing bulky hydrophobic groups at specific positions on the harmine ring has been found to increase cytotoxic potency. oncotarget.com A recent study on novel 6-alkynylated harmine derivatives revealed that some of these compounds exhibit potent anti-proliferative activity against breast cancer cell lines, inducing apoptosis and arresting the cell cycle. nih.gov This ongoing research into harmine derivatives provides a strong rationale for investigating the oncological potential of this compound and its possible cytotoxic mechanisms.

Anti-inflammatory Properties

Several studies have pointed to the anti-inflammatory potential of this compound and related compounds. An ethanolic extract of Mucuna pruriens, which contains this compound, has been shown to increase the pain threshold and exhibit anti-inflammatory activity in animal models. nih.gov The anti-inflammatory effects of β-carbolines are a recognized aspect of their pharmacological profile. d-nb.info Furthermore, the broader family of indole (B1671886) alkaloids, to which this compound belongs, has been noted for its anti-inflammatory properties. pharmacompass.com The anti-inflammatory and antioxidant properties of herbal plants are considered beneficial to human health. researchgate.net

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of this compound and related β-carbolines have been documented in various studies. Alkaloids, including harman (B1672943) and this compound, isolated from the methanolic extract of Grewia tiliaefolia have demonstrated antibacterial properties. researchgate.net The emergence of bacterial resistance to existing antibiotics has spurred the search for new antimicrobial agents, with compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles showing potential. ajol.info

Research has shown that certain synthetic carbazoloquinones, which share structural similarities with β-carbolines, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Additionally, studies on the antimicrobial activity of transition metal complexes have included ligands derived from β-carboline-related structures, highlighting the broad interest in these compounds for antimicrobial applications. mdpi.com The C-terminal fragments of alpha-melanocyte-stimulating hormone have also been shown to possess antibacterial activity against Staphylococcus aureus. nih.gov

Antioxidant Potential

This compound is part of the β-carboline family of alkaloids, which are known to possess antioxidant properties. nih.gov These compounds can inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov The antioxidant activity of β-carbolines is influenced by their chemical structure; for instance, the presence of a hydroxyl group generally confers higher potency than a methoxyl group. nih.gov

Mucuna pruriens, a plant source of this compound, is recognized for its antioxidant activity, which is attributed to its diverse phytochemical constituents. nih.govresearchgate.net The antioxidant potential of pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), a related compound, has also been studied, showing significant antioxidant capacity. csic.es

Modulatory Effects on Neurogenesis

The potential of β-carboline derivatives to influence neurogenesis, the process of generating new neurons, is an emerging area of research. Studies on pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), a tetrahydro-β-carboline structurally related to this compound, have shown that it can stimulate early neurogenesis and neuronal maturation in in vitro models. csic.esresearchgate.netnih.gov These effects are thought to be mediated through interactions with serotonergic and melatonergic systems. csic.esresearchgate.netnih.gov The investigation of pinoline and its hybrids with melatonin (B1676174) provides a framework for exploring the potential neurogenic effects of other β-carbolines like this compound. nih.govcore.ac.uk

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYVPBBISSKKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189449 | |

| Record name | 6-Methoxyharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-72-8 | |

| Record name | 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYHARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GQI7H930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Biosynthetic Pathways

Proposed Biogenetic Origin from Tryptophan-Derived Precursors

The core structure of 6-Methoxyharman, the β-carboline skeleton, is widely understood to originate from the essential amino acid L-tryptophan. wikipedia.orgwikipedia.org The general biosynthetic pathway for β-carbolines begins with tryptophan, which serves as the foundational molecule. wikipedia.orgmedlineplus.gov Plants and microorganisms typically synthesize tryptophan from shikimic acid or anthranilate. wikipedia.org

The proposed pathway for this compound likely mirrors that of its well-studied isomer, harmine (B1663883). wikipedia.org This process is initiated by the decarboxylation of a tryptophan-derived precursor to form a tryptamine (B22526) derivative. For this compound specifically, a key precursor is believed to be 6-methoxytryptophan. rsc.org This precursor undergoes a crucial cyclization step known as the Pictet-Spengler reaction. csic.esdokumen.pub This reaction involves the condensation of the tryptamine-derived intermediate with an aldehyde or a pyruvic acid, followed by the loss of water and subsequent dehydrogenation to form the aromatic β-carboline ring system. The presence of this compound has been identified in the leaves of Mucuna pruriens. nih.gov

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Role in Pathway |

|---|---|

| L-Tryptophan | The fundamental amino acid building block for the indole (B1671886) ring structure. wikipedia.orgwikipedia.org |

| 6-Methoxytryptophan | A key intermediate that already contains the methoxy (B1213986) group at the desired position before cyclization. rsc.org |

| Tryptamine Derivative | Formed by decarboxylation of the tryptophan precursor, it is the direct substrate for the Pictet-Spengler reaction. wikipedia.org |

| Aldehyde/Pyruvic Acid | Reacts with the tryptamine derivative to close the third ring, forming the β-carboline skeleton. csic.es |

Mechanistic Insights into Methoxy Group Incorporation

The incorporation of the methoxy group at the C-6 position of the harman (B1672943) skeleton is a critical step that defines this compound. There are two primary hypotheses for this process:

Early Methoxy Group Addition: The synthesis proceeds via a precursor that is already methoxylated, such as 6-methoxytryptophan. rsc.org In this scenario, the methoxy group is present before the formation of the tricyclic β-carboline ring.

Late-Stage Methoxy Group Addition: The harman skeleton is formed first, followed by enzymatic modification. This pathway would involve the hydroxylation of the harman molecule at the C-6 position to form 6-hydroxyharman. researchgate.nettandfonline.com Subsequently, an O-methyltransferase (OMT) enzyme would catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the hydroxyl group, yielding this compound. dokumen.pub This late-stage modification is a common strategy in the biosynthesis of many plant alkaloids. Studies on the biotransformation of harman by fungi like Cunninghamella blakesleeana have demonstrated the production of 6-hydroxyharman, supporting the feasibility of a hydroxylation step at this position. tandfonline.com

The significance of the methoxy group's position is highlighted in studies of related harmala alkaloids, where it influences the molecule's biological activity. nih.gov

Hypothesis of Endogenous Formation, Including Melatonin (B1676174) as a Precursor

There is a compelling hypothesis that this compound and its reduced form, pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), can be formed endogenously in mammals. csic.es This theory proposes that melatonin (N-acetyl-5-methoxytryptamine), a hormone derived from serotonin (B10506), can serve as a precursor. csic.es

The proposed mechanism involves a non-enzymatic or acid-catalyzed Pictet-Spengler reaction. csic.esreddit.com In this reaction, the indoleamine part of melatonin could cyclize with an endogenous aldehyde, such as formaldehyde (B43269) or acetaldehyde, which are present in biological systems. This cyclization would lead to the formation of a tetrahydro-β-carboline intermediate, which can then be oxidized to the fully aromatic this compound. csic.es Both melatonin and this compound share a 5-methoxyindole (B15748) moiety (when numbered from the indole nitrogen for melatonin), making this conversion structurally plausible. csic.es

Table 2: Comparison of Compounds in the Endogenous Formation Hypothesis

| Compound | Chemical Name | Key Structural Feature | Role in Hypothesis |

|---|---|---|---|

| Melatonin | N-acetyl-5-methoxytryptamine | 5-Methoxyindole Ring | Proposed endogenous precursor. csic.es |

| Pinoline | 6-methoxy-1,2,3,4-tetrahydro-β-carboline | Tetrahydro-β-carboline | Reduced intermediate formed from melatonin cyclization. csic.es |

| This compound | 7-methoxy-1-methyl-9H-β-carboline (IUPAC for harmine, positional isomer) | Aromatic β-carboline | Final oxidized product. reddit.com |

Pharmacological Mechanisms and Molecular Interactions of 6 Methoxyharman

Monoamine Oxidase (MAO) Inhibitory Activity and Subtype Specificity (based on β-carboline class activity)

The β-carboline class of compounds, to which 6-methoxyharman belongs, is well-recognized for its inhibitory effects on monoamine oxidase (MAO) enzymes. nih.govnih.govmdpi.com These enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters. nih.govnih.gov β-carbolines generally exhibit a higher affinity for and more potent inhibition of MAO-A compared to MAO-B. mdpi.comnih.gov For instance, the β-carbolines norharman and harman (B1672943) are potent, competitive, and reversible inhibitors of MAO enzymes. cornell.edu Specifically, harman is a highly potent inhibitor of MAO-A. cornell.edu The inhibition of MAO-A by β-carbolines is considered a key mechanism contributing to their psychoactive and potential therapeutic effects. nih.govresearchgate.net

A related compound, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC), a reduced form of this compound, has been shown to be a specific MAO-A inhibitor in mouse brain. nih.gov In vitro, 6-MeO-THβC displayed an IC50 of 1.6 μM for MAO-A. nih.gov In vivo studies with 6-MeO-THβC demonstrated a dose-dependent inhibition of MAO-A, with lower doses (≤ 50 mg/kg) showing specific inhibition of MAO-A without significant effects on MAO-B. nih.gov While direct kinetic data for this compound itself is less prevalent in the reviewed literature, the established activity of its structural analogs strongly suggests it also functions as an MAO-A inhibitor.

Table 1: MAO Inhibitory Activity of Selected β-Carbolines

| Compound | MAO Isoform | Inhibitory Potency (Ki or IC50) | Type of Inhibition |

|---|---|---|---|

| Harman | MAO-A | Ki = 55.54 ± 5.3 nM cornell.edu | Competitive, Reversible cornell.edu |

| Norharman | MAO-A | Ki = 1.2 ± 0.18 µM cornell.edu | Competitive, Reversible cornell.edu |

| Norharman | MAO-B | Ki = 1.12 ± 0.19 µM cornell.edu | Mixed-type, Reversible cornell.edu |

| Harmine (B1663883) | MAO-A | IC50 = 2.0–380 nM wikipedia.org | Reversible wikipedia.org |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC) | MAO-A | IC50 = 1.6 µM (in vitro) nih.gov | Specific at lower doses nih.gov |

This table is for illustrative purposes and includes data for related β-carbolines to provide context for the likely activity of this compound.

Implications for Monoamine Neurotransmitter Levels

The inhibition of MAO-A by compounds like this compound has direct consequences for the synaptic concentrations of several key neurotransmitters. MAO-A is the primary enzyme responsible for the breakdown of serotonin (B10506), norepinephrine, and melatonin (B1676174). wikipedia.orgmayoclinic.org By inhibiting this enzyme, β-carbolines prevent the degradation of these monoamines, leading to their increased availability in the brain. mayoclinic.orgscirp.org This elevation of neurotransmitter levels, particularly serotonin and norepinephrine, is a well-established mechanism of action for many antidepressant medications. researchgate.netscirp.org

Neurotransmitter Receptor Modulation

Beyond its enzymatic inhibition, this compound and its class of β-carbolines interact with a variety of neurotransmitter receptors, contributing to a complex pharmacological profile. nih.govacs.org

Serotonin Receptor Affinities and Intrinsic Activity

The structural similarity of β-carbolines to serotonin suggests a potential for interaction with serotonin (5-HT) receptors. nih.gov Research on the related compound 6-methoxyharmalan (B1215932) shows that it binds to several serotonin receptor subtypes. It displays modest affinity for the 5-HT2A receptor (Ki = 4,220–5,600 nM) and a higher affinity for the 5-HT2C receptor (Ki = 924 nM). wikipedia.org It also binds to the 5-HT6 and 5-HT7 receptors with Ki values of 1,930 nM and 2,960 nM, respectively. wikipedia.org

However, demonstrating affinity does not always translate to functional activity. Despite its binding affinity, 6-methoxyharmalan did not show any agonist or antagonist activity at the 5-HT2A receptor at concentrations up to 10,000 nM in one assay. wikipedia.org In contrast, other in-vitro systems have reported it to be a potent serotonin antagonist. wikipedia.org This highlights the complexity of determining the precise functional role at these receptors. The fully reduced analog, pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), has been identified as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. csic.es This suggests that the degree of saturation in the β-carboline ring system can influence the intrinsic activity at serotonin receptors.

Table 2: Serotonin Receptor Binding Affinities of 6-Methoxyharmalan

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 4,220–5,600 wikipedia.org |

| 5-HT2C | 924 wikipedia.org |

| 5-HT6 | 1,930 wikipedia.org |

| 5-HT7 | 2,960 wikipedia.org |

| 5-HT1A | >10,000 wikipedia.org |

Data for 6-methoxyharmalan, a close structural analog of this compound.

Interactions with Dopaminergic Transmission

Studies have shown that some β-carbolines can influence central dopaminergic transmission. A study investigating the effects of various β-carbolines on L-DOPA-induced stereotypy in mice found that this compound was able to augment this dopamine-mediated behavior, although it was less potent than harmine and harmaline (B1672942). nih.gov this compound enhanced stereotypy at a dose of 3 mg/kg. nih.gov This suggests an interaction with the dopaminergic system, potentially by facilitating dopamine (B1211576) release or by modulating dopamine receptor sensitivity, likely as a downstream effect of its primary MAO-A inhibitory action which increases synaptic dopamine levels. It is noteworthy that 6-methoxyharmalan did not show any direct binding affinity for the dopamine D2 receptor. wikipedia.org

Binding to Benzodiazepine (B76468) and Imidazoline (B1206853) Receptors (as observed for related β-carbolines)

The β-carboline scaffold is known to interact with high affinity at the benzodiazepine binding site of the GABAA receptor. iucr.orgresearchgate.net Certain β-carboline derivatives have been identified as potent inhibitors of [3H]diazepam binding to brain-specific benzodiazepine receptors. pnas.org These interactions can produce a range of effects, from anxiolytic to anxiogenic, depending on whether the compound acts as an agonist, antagonist, or inverse agonist at this site. While specific data for this compound is limited, the general class activity suggests this is a potential target.

Furthermore, β-carbolines have been shown to bind with high affinity to imidazoline receptors, particularly the I2 subtype. nih.govnih.gov Some β-carbolines exhibit higher affinity for imidazoline sites than for 5-HT receptors. nih.gov For example, norharman binds with high affinity to the I1-imidazoline receptor (IC50 = 30 nM). abcam.com The binding affinity to I2 receptors is influenced by the structure of the β-carboline molecule. nih.gov This interaction with imidazoline receptors may represent another important facet of the pharmacological profile of compounds like this compound.

Enzymatic Inhibition Profiles

The primary enzymatic inhibition profile of this compound and related β-carbolines is centered on monoamine oxidase, as detailed in section 3.1. They are potent, often selective, and reversible inhibitors of MAO-A. mdpi.comcornell.eduresearchgate.net This action is central to many of their observed pharmacological effects.

Beyond MAO, some β-carbolines have been investigated for other enzymatic interactions. For instance, 6-methoxyharmalan was reported to be a very weak glycine (B1666218) receptor antagonist, though with a very high IC50 of 82,000–101,000 nM, suggesting this is unlikely to be a primary mechanism of action. wikipedia.org The main and most significant enzymatic inhibition associated with this class of compounds remains their potent action on MAO-A.

Acetylcholinesterase and Butyrylcholinesterase Inhibition by Harman Salts

In the search for novel treatments for Alzheimer's disease, researchers have investigated β-carbolines, including this compound, for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms. researchgate.netmdpi.com

Studies have explored 6-oxygenated β-carboline and β-carbolinium derivatives. nih.govresearchgate.net It has been found that carbolinium salts, which can be formed in the brain through the methylation of tertiary β-carboline prodrugs, exhibit significant inhibitory activity against both AChE and BChE. nih.govresearchgate.net The potency of these salts has been shown to be comparable to established cholinesterase inhibitors like galantamine, physostigmine, and rivastigmine. nih.govresearchgate.net

Further research into tacrine (B349632) derivatives has also included 6-methoxy- and 6-hydroxy-tacrine compounds. nih.gov One particular analog, 9-heptylamino-6-methoxytacrine, demonstrated an inhibitory effect on AChE that was nearly identical to that of tacrine, but with lower acute toxicity and a higher selectivity for AChE. nih.gov

Table 1: Cholinesterase Inhibition by Harman-Related Compounds

| Compound/Derivative | Target Enzyme(s) | Key Findings |

| 6-Oxygenated β-carbolinium salts | AChE, BChE | Inhibitory activity comparable to galantamine, physostigmine, and rivastigmine. nih.govresearchgate.net |

| 9-Heptylamino-6-methoxytacrine | AChE | Similar inhibitory effect to tacrine with higher selectivity and lower toxicity. nih.gov |

Kinase Inhibition (e.g., Haspin kinase, DYRK1A protein kinase, as explored for harmine analogs)

Harmine and its analogs, including this compound, have been identified as inhibitors of several kinases, with a particular focus on haspin kinase and dual-specificity tyrosine-regulated kinase 1A (DYRK1A). molaid.comnih.gov DYRK1A is a ubiquitously expressed kinase that plays a role in various cellular processes, including brain development and function. nih.govnih.gov

The inhibition of DYRK1A by harmine analogs has been explored as a potential therapeutic strategy for inducing the proliferation of pancreatic β-cells, which could be beneficial for diabetes treatment. nih.gov While harmine itself has suboptimal kinase selectivity, research has focused on synthesizing analogs to improve this aspect. nih.gov Optimization of the 1-position of harmine has led to the development of analogs with potent DYRK1A inhibition, with some compounds showing IC50 values in the nanomolar range. nih.gov

Table 2: Kinase Inhibition by Harmine Analogs

| Kinase Target | Compound Class | Therapeutic Relevance |

| Haspin kinase | Harmine-based inhibitors | Not specified in provided context |

| DYRK1A | Harmine analogs | Potential for inducing pancreatic β-cell proliferation. nih.gov |

Cyclic AMP Phosphodiesterase Inhibition

Research has shown that certain compounds can inhibit cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterases, leading to an increase in intracellular levels of these second messengers. nih.gov While the provided information does not directly link this compound to this activity, it describes a quinolinone derivative, CCT-62, that acts as a phosphodiesterase inhibitor. nih.gov This compound was found to inhibit platelet aggregation by increasing intracellular cAMP and cGMP levels. nih.gov The study indicated that CCT-62's antiplatelet effect is primarily mediated by the elevation of cAMP. nih.gov Phosphodiesterases, particularly PDE4B, are crucial for regulating cAMP levels in various cell types, including dendritic cells. frontiersin.org

Cellular Signaling Pathway Modulation

This compound has been shown to modulate several key cellular signaling pathways, influencing processes such as cell differentiation and gene expression.

Inhibition of Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. wikipedia.orggenome.jp Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govmdpi.com The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription. genome.jpmdpi.com

Studies have demonstrated that harmine and its derivative, this compound, can inhibit the Wnt signaling pathway. nih.gov This inhibition is a key part of their adipogenic (fat cell formation) activity in preadipocytes. nih.gov

Induction of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Expression

Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and is a target for drugs used to treat type 2 diabetes. wikipedia.orgguidetopharmacology.org The expression of PPARγ can be induced by various factors and is essential for the differentiation of fat cells. plos.org

Research has shown that harmine and, notably, this compound, are capable of inducing the expression of PPARγ. nih.gov This effect is linked to their ability to promote adipocyte differentiation. nih.gov The induction of PPARγ by these compounds appears to be, at least in part, a consequence of their inhibition of the Wnt signaling pathway. nih.gov

Influence on Inhibitor of DNA Binding 2 (Id2) Expression

Inhibitor of DNA binding 2 (Id2) is a transcriptional regulator that lacks a DNA binding domain and functions by negatively regulating other transcription factors. xenbase.org It has been identified as a gene that is rapidly induced by harmine. nih.gov

Further investigation revealed that among several harmine derivatives, only this compound shared harmine's ability to induce the expression of Id2. nih.gov This induction is linked to the inhibition of the Wnt pathway and the subsequent promotion of PPARγ expression. nih.gov Ectopic expression of Id2 has been shown to promote PPARγ expression and adipogenesis, while its knockdown has an inhibitory effect. nih.gov

Table 3: Cellular Signaling Modulation by this compound

| Signaling Pathway/Target | Effect of this compound | Associated Cellular Process |

| Wnt Signaling Pathway | Inhibition nih.gov | Adipogenesis nih.gov |

| PPARγ Expression | Induction nih.gov | Adipocyte differentiation nih.govplos.org |

| Id2 Expression | Induction nih.gov | Transcriptional regulation of PPARγ and adipogenesis nih.govnih.gov |

Cardiovascular System Effects, including Vasorelaxant Activity

The β-carboline alkaloid this compound has demonstrated notable effects on the cardiovascular system, primarily characterized by its vasorelaxant activity. Research into the pharmacological actions of harmala alkaloids has consistently highlighted the potent smooth muscle relaxant properties of this compound.

Studies on isolated vascular and intestinal smooth muscles have been instrumental in elucidating the effects of this compound. In experiments using rabbit aorta and guinea-pig taenia, this compound has been shown to be a potent inhibitor of contractions induced by high potassium (K+) concentrations. nih.gov This suggests a direct action on the vascular smooth muscle, leading to relaxation and vasodilation.

The vasorelaxant potency of this compound has been compared with other structurally related harmala alkaloids. In studies examining the inhibition of high K+-induced contractions in the aorta and taenia, as well as carbachol-induced contractions in the taenia, the order of inhibitory potency was determined to be: this compound = harmine > harmaline = 2-methylharmine = harmane > 6-methoxyharmalan > harmalol (B191368) = harmol (B1672944). nih.govresearchgate.netnih.gov This places this compound among the most effective vasorelaxant compounds in this class. nih.govresearchgate.net

However, when contractions were induced by noradrenaline in the aorta, a different order of potency was observed: 2-methylharmine > this compound > 6-methoxyharmalan = harmol = harmalol = harmane > harmine > harmaline. nih.govresearchgate.netnih.gov This differential potency suggests that while the primary mechanism of vasorelaxation involves the inhibition of calcium influx, the interaction with receptors and specific subtypes of calcium channels may vary between different agonists.

The following table summarizes the inhibitory potency of this compound in comparison to other related compounds on smooth muscle contractions.

| Compound | IC₅₀ (Aorta, High K⁺) |

| This compound | 0.7 μM |

| Harmine | 0.8 μM |

| Harmalan | ~10 μM |

| Harmaline | 46 μM |

Data sourced from multiple studies on rabbit aorta and guinea-pig taenia. nih.gov

Interaction with Calcium Channels

The primary mechanism underlying the vasorelaxant effect of this compound is its interaction with calcium channels. nih.govcapes.gov.br Calcium channel blockers are a well-established class of cardiovascular agents that promote vasodilation by preventing the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells. heartandstroke.cawikipedia.org This influx is a critical step in the initiation and maintenance of muscle contraction.

Research indicates that harmala alkaloids, including this compound, inhibit the contractile responses of smooth muscles by blocking different types of Ca²⁺ channels. nih.govresearchgate.netnih.gov The potent inhibition of contractions induced by high K+ is a hallmark of calcium channel antagonism. High K+ solutions cause membrane depolarization, which in turn opens voltage-dependent Ca²⁺ channels, leading to Ca²⁺ influx and contraction. The ability of this compound to effectively counteract this process demonstrates its role as a calcium channel inhibitor. nih.gov

Further evidence for this mechanism comes from studies showing that harmala alkaloids inhibit the increase in radioactive calcium (⁴⁵Ca²⁺) uptake induced by high K+ and other contractile agents like noradrenaline and carbachol (B1668302) in both aorta and taenia preparations. nih.gov This directly confirms that the compounds block the entry of extracellular calcium. The inhibitory effects of harmaline, a related alkaloid, on high K+-induced contractions were found to be antagonized by increasing the external Ca²⁺ concentration, a characteristic feature of competitive antagonism at the calcium channel. nih.gov

The differential potency of this compound against contractions induced by noradrenaline compared to high K+ suggests that its interaction may not be limited to a single type of calcium channel. nih.govresearchgate.netnih.gov Vascular smooth muscle cells possess various types of calcium channels, including voltage-dependent and receptor-operated channels. The varying efficacy of this compound in response to different stimuli points towards a complex interaction with the calcium signaling pathways that regulate vascular tone.

Structure Activity Relationship Sar Studies of 6 Methoxyharman Analogs

Comparative Pharmacological Potency within the Harman (B1672943) Series

The harman series of β-carbolines, which includes 6-Methoxyharman, Harman, Harmine (B1663883), and their dihydro and tetrahydro derivatives, exhibits a range of pharmacological effects with potencies that are highly dependent on their specific structures.

In studies examining the potentiation of L-DOPA-induced stereotypy in mice, a measure of influence on central dopaminergic transmission, distinct differences in potency were observed. Harmaline (B1672942) and its 7-methoxy positional isomer, Harmine, were found to be the most potent compounds, enhancing stereotypy at low doses. In contrast, this compound and its parent compound, Harman, were significantly less potent, requiring much higher doses to produce a similar effect. The dihydro analog, 6-methoxyharmalan (B1215932), also demonstrated lower potency compared to Harmine and Harmaline. nih.gov

Another area where comparative potency has been established is in the inhibition of smooth muscle contractions. In rabbit aorta and guinea-pig taenia, this compound and Harmine were found to be equally potent and more effective than Harmaline, Harman, and 6-methoxyharmalan at inhibiting contractions induced by high potassium concentrations. acs.orgsigmaaldrich.com This suggests that for this particular activity, the fully aromatic nature of the β-carboline ring and the presence of a methoxy (B1213986) group at either the 6 or 7-position confers the highest potency.

The following table summarizes the comparative potencies of various harman alkaloids in different assays.

| Compound | L-DOPA Stereotypy Potentiation nih.gov | Inhibition of High K+ Induced Contraction acs.orgsigmaaldrich.com |

| Harmaline | High | Moderate |

| Harmine | High | High |

| This compound | Low | High |

| Harman | Low | Moderate |

| 6-Methoxyharmalan | Low | Low |

Table 1: Relative pharmacological potencies of selected harman series alkaloids in different biological assays.

Influence of Aromaticity and Saturation on Biological Activity

The degree of saturation in the pyridine (B92270) ring of the β-carboline skeleton is a critical determinant of biological activity. These compounds are generally classified based on this feature into fully aromatic β-carbolines (FAβCs), 3,4-dihydro-β-carbolines (DHβCs), and 1,2,3,4-tetrahydro-β-carbolines (THβCs). frontiersin.orgmdpi.com

Studies comparing these classes show clear structure-activity relationships. For instance, in modulating dopaminergic transmission, the fully aromatic compounds (Harman, this compound) and dihydro compounds (Harmaline, 6-Methoxyharmalan) were active, though with differing potencies. nih.gov However, the fully saturated tetrahydro-β-carboline (THBC) was completely inactive, and its 6-methoxy derivative (6-MeO-THBC) had only a very weak effect. nih.gov This indicates that a degree of unsaturation in the pyridine ring is essential for this specific activity, with the fully aromatic and dihydro forms being more effective than the fully saturated tetrahydro form.

This relationship underscores that the planarity and electronic properties conferred by the double bonds in the pyridine ring are crucial for interaction with relevant biological targets. nih.gov The loss of aromaticity upon full saturation of this ring, as seen in the tetrahydro derivatives, often leads to a significant decrease or complete loss of activity in many assays. nih.gov

Positional Effects of Methoxy Substitution on Receptor Binding and Enzyme Inhibition

The position of the methoxy group on the aromatic ring of the β-carboline structure significantly influences its affinity for various receptors and its ability to inhibit enzymes. This compound is a positional isomer of the more commonly studied Harmine (7-methoxyharman).

Comparative studies on serotonin (B10506) (5-HT) receptors reveal the importance of this substitution pattern. In the fully aromatic series, both Harman (unsubstituted) and Harmine (7-methoxy) demonstrated the highest affinity for 5-HT2A receptors. selleckchem.com The 5-methoxy derivative showed several-fold lower affinity, while the 6-methoxy derivative (this compound) had an even lower affinity, suggesting that for this receptor, the 6-position is less favorable for methoxy substitution than the 7-position. selleckchem.com Conversely, for other 5-hydroxytryptamine receptors, a 6-methoxy substituent has been shown to be important for potent activity. openrheumatologyjournal.com In one study, the presence of a 6-methoxy group on the β-carboline core was a key feature for high-affinity binding to the 5-HT subtype-2 family of receptors.

In the context of smooth muscle contraction inhibition, this compound and Harmine (7-methoxyharman) displayed equal potency, indicating that for this specific biological endpoint, the methoxy group is equally effective at either the 6- or 7-position. acs.orgsigmaaldrich.com

The following table presents binding affinity data (Ki) for methoxy-substituted harman analogs at the 5-HT2A receptor.

| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) selleckchem.com |

| Harman | 268 |

| Harmine (7-Methoxyharman) | 397 |

| 5-Methoxyharman | 1340 |

| This compound | >10,000 |

Table 2: Comparative binding affinities of methoxy-substituted harman analogs at the human 5-HT2A receptor. A lower Ki value indicates higher binding affinity.

Structural Determinants for Wnt/PPARγ/Id2 Pathway Modulation

Recent research has identified β-carboline alkaloids as modulators of key signaling pathways involved in cell differentiation and metabolism, such as the Wnt, PPARγ (Peroxisome Proliferator-Activated Receptor-γ), and Id2 (Inhibitor of DNA binding 2) pathways.

The Wnt signaling pathway is a crucial regulator of adipocyte (fat cell) differentiation. nih.gov Harmine, the 7-methoxy isomer of this compound, has been identified as an inhibitor of the Wnt pathway, which in turn leads to the induction of PPARγ expression. nih.govopenrheumatologyjournal.com PPARγ is a master regulator of adipogenesis. nih.gov Further investigation into the structure-activity relationship revealed that among several harmine derivatives, only this compound shared this ability to inhibit Wnt signaling and induce PPARγ expression. nih.gov

The mechanism appears to involve the induction of Id2. Harmine treatment upregulates Id2, and like harmine, this compound was also found to be capable of inducing Id2. nih.gov Studies have shown that Id2 acts downstream of Wnt signaling and stimulates PPARγ expression. nih.gov Therefore, the structural features of Harmine and this compound, specifically the methoxy-substituted aromatic β-carboline core, appear to be determinants for their ability to inhibit the Wnt pathway, leading to the induction of Id2 and subsequent expression of PPARγ. nih.gov This activity is highly specific, as other harmine derivatives tested did not produce the same effect. nih.gov

Preclinical and Therapeutic Research Potential

Research in Metabolic Disorders (e.g., Adipocyte Differentiation)

The potential of 6-Methoxyharman in the context of metabolic disorders has been explored through its effects on adipocyte differentiation, the process by which preadipocytes mature into functional fat cells. Research has drawn parallels between this compound and the related β-carboline, harmine (B1663883), which is known to influence this pathway.

A key study investigating the molecular mechanisms of adipogenesis used 3T3-F442A preadipocytes to explore the effects of harmine and its derivatives. nih.gov In this research, harmine was found to promote adipocyte differentiation by inducing the expression of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a master regulator of fat cell development, and by inhibiting the Wnt signaling pathway. nih.gov The study conducted a structure-function analysis using six different derivatives of harmine to see if they shared these capabilities. Among the derivatives tested, only this compound was able to replicate the effects of harmine, specifically the induction of PPARγ expression and the inhibition of Wnt signaling. nih.gov

Further investigation in the same study revealed that this compound was also the only derivative, aside from harmine itself, capable of inducing the expression of Inhibitor of DNA Binding 2 (Id2). nih.gov The induction of Id2 by harmine was shown to be a downstream effect of Wnt signaling inhibition. nih.gov This suggests a specific structural requirement for the methoxy (B1213986) group at the 6-position of the harman (B1672943) backbone to elicit these pro-adipogenic effects.

Table 1: Effects of this compound on Adipocyte Differentiation Markers

| Compound | Cell Line | Effect on PPARγ Expression | Effect on Wnt Signaling | Effect on Id2 Expression | Reference |

|---|---|---|---|---|---|

| This compound | 3T3-F442A | Induction | Inhibition | Induction | nih.gov |

| Harmine | 3T3-F442A | Induction | Inhibition | Induction | nih.gov |

Antiviral Research (HIV) (as observed for harman and harmine)

While direct research into the anti-HIV activity of this compound is not extensively documented, the established antiviral properties of its structural relatives, harman and harmine, provide a strong basis for its potential in this area. Studies on these related β-carboline alkaloids have demonstrated notable inhibitory effects against the Human Immunodeficiency Virus (HIV).

Harman, isolated from the plant Symplocos setchuensis, has been identified as an anti-HIV agent. nih.govd-nb.info Research has shown that harman can inhibit the replication of HIV in H9 lymphocyte cells. nih.govnih.gov One study reported its half-maximal inhibitory concentration (IC50) against HIV replication to be 10.7 μM. d-nb.info

Harmine has also been the subject of significant anti-HIV research. It has demonstrated the ability to inhibit the replication of HIV in H9 cells. frontiersin.org More recent studies have delved into its mechanism of action, revealing that harmine can inhibit HIV-1 gene expression at low micromolar concentrations with limited cellular toxicity. nih.govnih.gov Specifically, harmine treatment leads to a reduction in HIV-1 unspliced and singly-spliced viral RNA levels, which in turn causes a loss of viral structural protein expression. nih.gov Furthermore, research indicates that harmine can enhance the activity of certain HIV-1 latency-reversing agents, suggesting a potential role in strategies aimed at eradicating viral reservoirs. researchgate.net This effect is linked to its ability to increase the availability of the transcription factor NF-κB and modulate the activity of MAPK p38 and ERK1/2 pathways. researchgate.net

The demonstrated anti-HIV activities of both harman and harmine underscore the potential of the β-carboline scaffold as a source for novel antiviral agents. The structural similarity of this compound to these compounds suggests that it may possess comparable or unique antiviral properties worthy of future investigation.

Table 2: Summary of Anti-HIV Research Findings for Harman and Harmine

| Compound | Key Finding | Mechanism of Action | Cell Line | Reference |

|---|---|---|---|---|

| Harman | Inhibits HIV replication. | Not fully elucidated in cited texts. | H9 lymphocyte cells | nih.govd-nb.infonih.gov |

| Harmine | Inhibits HIV-1 protein expression and viral replication. | Reduces accumulation of unspliced and singly-spliced HIV-1 RNAs. | HeLa cells, primary CD4+ T cells, macrophages | nih.govnih.gov |

| Harmine | Enhances HIV reactivation by PKC-agonists. | Increases NF-κB availability, modulates MAPK p38 and ERK1/2 activity. | J-Lat model | researchgate.net |

Analytical Methodologies for 6 Methoxyharman Research

Advanced Extraction and Isolation Techniques from Biological and Botanical Matrices

The initial and critical step in the study of 6-Methoxyharman from natural sources is its efficient extraction and isolation. The choice of method is highly dependent on the matrix from which the compound is being sourced.

For botanical matrices, sequential extraction with solvents of increasing polarity is a common starting point. For instance, plant materials like the stem bark of Grewia lasiocarpa are subjected to maceration with solvents such as hexane, chloroform, and methanol (B129727) to partition compounds based on their solubility. scispace.com Further purification of the crude extracts often involves column chromatography. scispace.com In the case of Grewia bicolor, this compound has been isolated from the methanol extract. buet.ac.bd Another approach involves acid-base extraction, which is particularly useful for alkaloids. This method involves boiling the plant material in an acidic solution, followed by basification to precipitate the alkaloids. reddit.com

Solid-phase extraction (SPE) is a more refined technique used for both cleanup and concentration of β-carbolines from complex mixtures. acs.orgmdpi.com For example, SPE with propylsulfonic acid-derivatized silica (B1680970) (PRS) columns has been used to isolate β-carbolines from food samples after homogenization and centrifugation. acs.org Similarly, Oasis MCX columns, which are mixed-mode cation exchange cartridges, are employed for the purification of β-carbolines from meat extracts. mdpi.com A rapid method for the quantification of 6-methoxymellein (B1196672) in carrots has been developed using boiling water extraction followed by solid-phase extraction, which could be adapted for similar compounds. researchgate.net

In biological matrices, such as human retina or liver microsomes, the extraction process must be carefully optimized to handle the small sample sizes and complex composition. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has been used to demonstrate the presence of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THBC) in human retinae. nih.gov For metabolic studies, liver microsomes are often used, and the metabolites are extracted for analysis. nih.gov

Table 1: Extraction and Isolation Techniques for this compound and Related β-Carbolines

| Technique | Matrix | Description | Source |

|---|---|---|---|

| Sequential Solvent Extraction | Botanical (e.g., Grewia lasiocarpa) | Maceration with solvents of increasing polarity (hexane, chloroform, methanol) to separate compounds based on solubility. | scispace.com |

| Column Chromatography | Botanical | Used for the purification of crude extracts obtained from solvent extraction. | scispace.com |

| Acid-Base Extraction | Botanical | Involves boiling the plant material in an acidic solution, followed by basification to precipitate alkaloids. | reddit.com |

| Solid-Phase Extraction (SPE) | Food and Biological Samples | Employs cartridges like propylsulfonic acid-derivatized silica (PRS) or Oasis MCX for cleanup and concentration of β-carbolines. | acs.orgmdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Biological (e.g., human retina) | Used for the identification and quantification of β-carbolines in complex biological samples. | nih.gov |

Spectroscopic Approaches for Structural Confirmation and Quantification

Once isolated, the structural confirmation and quantification of this compound are achieved through various spectroscopic methods. These techniques provide detailed information about the molecule's chemical structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are used to determine the precise arrangement of atoms within the this compound molecule. scispace.comresearchgate.net The chemical shifts and coupling constants in the NMR spectrum provide a unique fingerprint of the compound, allowing for its unambiguous identification. nptel.ac.in

Mass Spectrometry (MS) is another powerful tool used in conjunction with NMR. It provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nptel.ac.inpharmascigroup.us High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nptel.ac.in When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the quantification of the compound in complex mixtures. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely used for the quantification of this compound. researchgate.net This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The absorbance is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law. researchgate.netproteus-instruments.com

Fluorescence Spectroscopy offers high sensitivity for the detection of fluorescent compounds like this compound. proteus-instruments.comsciforum.net The molecule is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. proteus-instruments.com This technique is particularly useful for detecting trace amounts of the compound. For instance, the fluorescence properties of related methoxy-substituted carbostyrils have been studied, showing that the position of the methoxy (B1213986) group significantly influences the fluorescence wavelength and quantum yield. sciforum.net

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Parameter | Observation | Source |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Specific proton signals confirm the structure. | scispace.comresearchgate.net |

| ¹³C NMR | Chemical Shifts (δ) | Specific carbon signals confirm the structure. | scispace.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular Ion Peak | Determines the molecular weight of the compound. | nptel.ac.inpharmascigroup.us |

| UV-Vis Spectroscopy | λmax | The wavelength of maximum absorbance is used for quantification. | researchgate.net |

| Fluorescence Spectroscopy | Excitation/Emission Wavelengths | Provides high sensitivity for detection and quantification. | proteus-instruments.comsciforum.net |

Chromatographic Separation Techniques for Purity Assessment and Detection

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of β-carbolines. nih.govnih.gov It offers high resolution and sensitivity. A typical HPLC system for this compound analysis would use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Detection is often achieved using a UV-Vis or fluorescence detector. nih.govnih.gov The purity of a chromatographic peak can be assessed using techniques like two-dimensional correlation analysis with a coulometric array detector or by using software that evaluates the spectral homogeneity across the peak. mdpi.comwaters.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another valuable technique, particularly for volatile derivatives of this compound. industry.gov.au It is used for both qualitative and quantitative analysis. The homogeneity of a sample can be assessed by performing multiple analyses on randomly selected subsamples. industry.gov.au

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for monitoring the progress of reactions and for the preliminary identification of compounds in a mixture. researchgate.net The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase. researchgate.net

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application | Source |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with ammonium (B1175870) acetate | UV-Vis, Fluorescence | Quantification, Purity Assessment | nih.govnih.govmdpi.com |

| GC-MS | Capillary Column | - | Mass Spectrometry | Identification, Quantification | nih.govindustry.gov.au |

| TLC | Silica Gel | Dichloromethane/Methanol/Triethylamine | UV light, Staining reagents | Preliminary analysis, Reaction monitoring | researchgate.net |

Toxicological Considerations in Research on 6 Methoxyharman

Overview of β-Carboline Class Toxicology

β-carboline alkaloids are a diverse group of naturally occurring and synthetic compounds that have garnered significant scientific interest due to their wide range of biological activities. mdpi.comacs.org These activities, however, are coupled with toxicological concerns that warrant careful consideration in research. The toxic effects of β-carbolines can manifest in various ways, including neurotoxicity, genotoxicity, and cytotoxicity. researchgate.netnih.gov

The fully aromatic β-carbolines, such as harman (B1672943) and norharman, and the dihydro-β-carbolines, like harmaline (B1672942), are among the most studied in this class. nih.gov Their presence in various plants, cooked foods, and tobacco smoke leads to human exposure. acs.orgresearchgate.netnih.gov The toxicological profile of these compounds is complex, with some studies indicating potential adverse effects while others suggest neuroprotective properties under certain conditions. mdpi.comnih.gov For instance, some β-carbolines have been reported to induce genotoxic activities in both prokaryotic and eukaryotic cells, often attributed to their ability to intercalate with DNA. nih.gov In contrast, certain derivatives have shown antioxidant and anti-inflammatory effects. mdpi.com

The central nervous system is a primary target for β-carboline toxicity. researchgate.net Ingestion of plant materials containing high concentrations of these alkaloids can lead to neurosensorial symptoms, hallucinations, and motor ataxia. researchgate.net The structural similarity of some β-carbolines to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has raised concerns about their potential role in neurodegenerative diseases. nih.govumons.ac.be

Potential for Neurotoxicity and Central Nervous System Effects (extrapolated from related compounds)

While specific toxicological data on 6-methoxyharman is limited, the neurotoxic potential of related β-carboline alkaloids, such as harman and harmaline, provides a basis for extrapolation. These compounds are known to exert significant effects on the central nervous system. researchgate.netumons.ac.be Administration of β-carbolines to laboratory animals can induce a pronounced action tremor, which has led to their use in experimental models of essential tremor. nih.govumons.ac.beresearchgate.net Human volunteers exposed to harmine (B1663883) have also exhibited neurological signs, including an acute tremor. nih.govnih.gov

The neurotoxic mechanisms of β-carbolines are thought to involve multiple pathways. umons.ac.be One key aspect is their structural analogy to the neurotoxin MPTP, which is known to cause Parkinson's disease-like symptoms. nih.govumons.ac.be It is hypothesized that β-carbolines can be converted in the brain to N-methyl-β-carboline cations, which share neurotoxic properties with the active metabolite of MPTP, N-methyl-4-phenylpyridinium (MPP+). mdpi.com These cations may increase reactive oxygen species (ROS) and induce apoptosis in neuronal cells. mdpi.com

Furthermore, β-carbolines can interact with various neurotransmitter systems. umons.ac.be They can act as neuromodulators by affecting monoamine oxidases (MAO), as well as serotonin (B10506), dopamine (B1211576), and benzodiazepine (B76468) receptors. mdpi.comumons.ac.be This modulation of neurotransmitter activity can lead to a range of central nervous system effects, from stimulation to the development of pathological conditions. researchgate.net Studies using the nematode Caenorhabditis elegans have shown that exposure to harman and norharman can induce neurotoxicity by causing oxidative damage and altering neurotransmitter levels. rsc.org

Implications for Disease Pathophysiology (e.g., Parkinson's, cancer, essential tremor)

The neuroactive and toxic properties of β-carbolines have led to investigations into their potential role in the pathophysiology of several diseases, including Parkinson's disease, cancer, and essential tremor. umons.ac.be

Essential Tremor: A significant body of evidence links β-carboline alkaloids, particularly harman, to essential tremor (ET). nih.govumons.ac.beresearchgate.net Epidemiological studies have suggested that exposure to these neurotoxins may be an environmental risk factor for ET. researchgate.net Administration of β-carbolines is a primary method for inducing tremor in animal models, closely resembling the clinical features of ET. nih.govumons.ac.be Post-mortem studies of individuals with ET have shown degenerative changes in the cerebellum, a region also affected by β-carboline exposure in laboratory animals. nih.gov

Parkinson's Disease: The structural similarity of β-carbolines to the parkinsonian-inducing neurotoxin MPTP has fueled research into their potential involvement in Parkinson's disease (PD). researchgate.net It is proposed that these compounds could act as endogenous toxins. researchgate.net Some studies have found elevated plasma levels of norharman in PD patients compared to controls. researchgate.net The proposed mechanism involves the "bioactivation" of β-carbolines into neurotoxic carbolinium ions that resemble MPP+ and can induce mitochondrial respiratory inhibition. researchgate.net However, the role of β-carbolines in PD is complex, with some research suggesting that low doses might have protective properties, while chronic or high-dose exposure could trigger neurotoxicity. umons.ac.be Interestingly, some β-carboline derivatives, like 9-methyl-β-carboline, have shown protective and regenerative potential for dopaminergic neurons. tandfonline.comnih.gov

Cancer: The interaction of β-carboline alkaloids with DNA and their effects on cell proliferation have led to investigations into their role in cancer. researchgate.netnih.gov Various synthetic and natural β-carbolines have demonstrated inhibitory effects on the growth of cancer cells in both in vitro and in vivo studies. researchgate.netjst.go.jp The mechanisms behind their anticancer potential are multifaceted and include inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and interfering with DNA replication by inhibiting topoisomerase enzymes. researchgate.net For example, harmine has been shown to inhibit the proliferation of several human carcinoma cell lines. nih.gov It can induce cell cycle arrest and trigger apoptosis through a mitochondrial-dependent pathway. spandidos-publications.com

In Vitro and In Vivo Assessment Methodologies in Preclinical Studies

A variety of methodologies are employed in preclinical research to assess the toxicological properties of compounds like this compound. These can be broadly categorized into in vitro (cell-based) and in vivo (animal-based) assays.

In Vitro Assessment Methodologies:

Cytotoxicity Assays: These assays are fundamental for determining the concentration at which a compound becomes toxic to cells. Common methods include the MTT assay, which measures metabolic activity, and live/dead assays that use fluorescent dyes to distinguish between living and dead cells. nih.govmoleculardevices.com

Genotoxicity Assays: To evaluate the potential of a compound to damage genetic material, assays like the micronucleus test are used. nih.gov This test detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov

Neuronal Cell Culture Models: To specifically investigate neurotoxicity, primary cortical cultures or human induced pluripotent stem cell (hiPSC)-derived neurons are utilized. uu.nl These models allow for the study of effects on neuronal network activity, neurite outgrowth, and neurotransmitter release. moleculardevices.comuu.nl Advanced 3D cell culture models, such as neural spheroids ("mini-brains"), are also being developed to better mimic the complex environment of the brain. frontiersin.org

Enzyme Inhibition Assays: Given the interaction of β-carbolines with enzymes like monoamine oxidases (MAO), biochemical assays can be used to measure the inhibitory potential of a compound on specific enzyme activities. nih.gov

Receptor Binding Assays: These assays determine the affinity and activity of a compound at various neurotransmitter receptors, providing insight into its potential pharmacological and toxicological mechanisms.

In Vivo Assessment Methodologies:

Animal Models of Neurotoxicity: Rodent models are commonly used to assess the neurotoxic effects of β-carbolines. Administration of these compounds can induce observable behavioral changes, such as tremors. nih.govumons.ac.be Functional observational batteries (FOBs) are systematic sets of tests used to evaluate sensory, motor, and autonomic functions in animals exposed to a test substance. nih.gov

Toxicokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. nih.gov This information is crucial for understanding the compound's bioavailability and potential for accumulation in tissues like the brain. nih.gov

Histopathological Analysis: Following in vivo studies, tissues (e.g., brain, liver) are examined microscopically to identify any pathological changes, such as cell death or tissue damage, caused by the compound. msdvetmanual.com

Small Animal Models: Organisms like the nematode Caenorhabditis elegans and zebrafish are increasingly used for high-throughput screening of compounds for toxicity. rsc.orgnih.gov These models offer advantages in terms of speed, cost, and the ability to study effects on a whole organism. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.